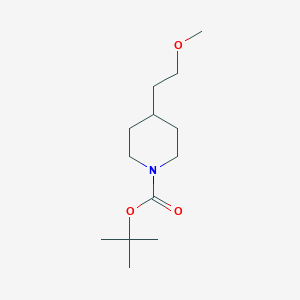

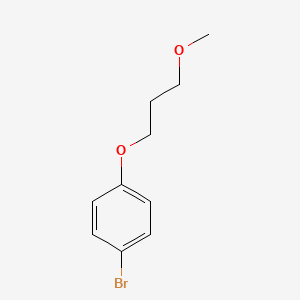

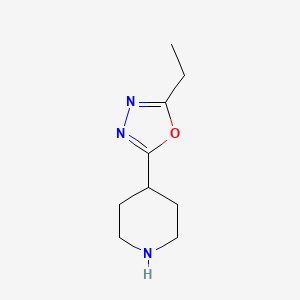

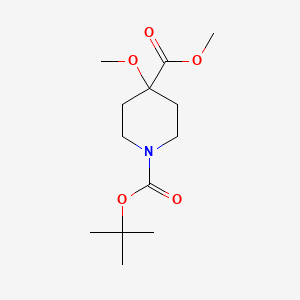

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its biological activities. Although the specific compound is not directly mentioned in the provided papers, the research on related 1,3,4-oxadiazole derivatives offers insights into the potential properties and applications of this compound.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves multi-step reactions starting from organic acids, esters, or amides. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved converting organic acids into esters, hydrazides, and subsequently to 1,3,4-oxadiazole-2-thiols, which were then reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine to yield the target compounds . Similarly, the synthesis of 3-piperidinyl-1,3,4-oxadiazole derivatives as potential Alzheimer’s disease drug candidates involved a series of steps starting from 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been studied using techniques such as single crystal X-ray diffraction, which provides detailed information on the conformation and intermolecular interactions within the crystal lattice . Computational methods like density functional theory (DFT) calculations can also be used to predict reactive sites and the electronic nature of the molecules .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives can be quite varied. For example, the Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles was observed to occur at room temperature in the presence of water and HCl, leading to the formation of spiropyrazoline compounds . This indicates that 1,3,4-oxadiazole derivatives can undergo significant structural changes under certain conditions, which could be relevant for the design of new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of the piperidine ring and the 1,3,4-oxadiazole moiety can confer specific properties such as the ability to form intermolecular hydrogen bonds, which can affect the compound's solubility, stability, and biological activity . The antimicrobial activity of some 1,3,4-oxadiazole derivatives has been attributed to their structure-activity relationship, which could be a significant factor in the development of new antimicrobial agents .

Applications De Recherche Scientifique

Antibacterial Applications

1,3,4-Oxadiazole derivatives, including those related to 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine, have been extensively studied for their antibacterial properties. For instance, a study by Khalid et al. (2016) synthesized various N-substituted derivatives and found that they exhibited moderate to strong antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, demonstrating their potential as antibacterial agents, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

Anticancer Properties

Compounds with a 1,3,4-oxadiazole structure, akin to 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine, have been investigated for their anticancer properties. A study by Rehman et al. (2018) synthesized propanamide derivatives and evaluated them as promising anticancer agents, with some compounds demonstrating strong anticancer activity relative to established drugs (Rehman et al., 2018).

Alzheimer’s Disease Research

Compounds structurally similar to 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. Rehman et al. (2018) synthesized a series of N-substituted derivatives for this purpose, demonstrating their potential in enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's treatment (Rehman et al., 2018).

Tubulin Inhibition and Antiproliferative Effects

The 1,3,4-oxadiazole structure, similar to 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine, has been associated with tubulin inhibition and antiproliferative effects. Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors and demonstrate promising biological activity profiles (Krasavin et al., 2014).

GABA A Receptor Agonist Development

Compounds structurally related to 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine have been synthesized and evaluated for their potential as GABA A receptor agonists. Jansen et al. (2008) developed alpha subunit selective compounds for treating various disorders, contributing to the development of GABA mimetic drugs (Jansen et al., 2008).

Propriétés

IUPAC Name |

2-ethyl-5-piperidin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYGUDFBYMVFDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)

![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)